Stearate

Vue d'ensemble

Description

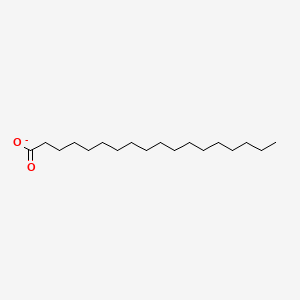

Octadecanoate is a fatty acid anion 18:0 that is the conjugate base of octadecanoic acid (stearic acid). Stearates have a variety of uses in the pharmaceutical industry. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 18:0 and a 2-saturated fatty acid anion. It is a conjugate base of an octadecanoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Calcium Stearate and Sodium this compound are commonly used as excipients in pharmaceutical formulations. Their primary functions include:

- Lubrication : They facilitate the smooth flow of powders during tablet compression, preventing clumping and ensuring uniform distribution of active pharmaceutical ingredients (APIs) .

- Stabilization : These compounds act as stabilizers in emulsions and suspensions, enhancing the consistency and effectiveness of liquid medications .

- Tablet Manufacturing : Sodium this compound is specifically noted for its role in ensuring that tablets release smoothly from molds .

In a study examining the effects of this compound on cancer cells, it was found that this compound preferentially induces apoptosis in human breast cancer cells while sparing non-cancerous cells. This indicates potential therapeutic applications in oncology .

Food Industry Applications

In the food industry, stearates serve several important functions:

- Anti-Caking Agents : Calcium this compound is employed to prevent agglomeration of particles in food products like baking powders and cheese .

- Food Processing : Sodium this compound is used as an emulsifier and stabilizer in various food formulations, enhancing texture and shelf-life .

Plastics Industry Applications

Stearates play a critical role in the plastics industry:

- Stabilizers : Calcium this compound acts as a stabilizer during the production of polyvinyl chloride (PVC), preventing thermal degradation during processing .

- Processing Aids : Both calcium and sodium stearates improve flow properties and workability of polymers, reducing issues like scorching during extrusion .

| Application Area | Compound Used | Functionality |

|---|---|---|

| Pharmaceuticals | Calcium/Sodium this compound | Lubrication, stabilization in tablets and emulsions |

| Food Processing | Calcium this compound | Anti-caking agent |

| Plastics | Calcium this compound | Stabilizer for PVC |

| Cosmetics | Sodium this compound | Emulsifier and texture enhancer |

Cosmetic Applications

Stearates are widely used in cosmetic formulations:

- Emulsifiers : Sodium this compound helps stabilize emulsions in creams and lotions, improving texture and consistency .

- Lubricants : They provide a smooth feel in makeup products, enhancing user experience.

Industrial Applications

In various industrial contexts, stearates have niche applications:

- Rubber Production : Calcium this compound serves as a lubricant during the vulcanization process, optimizing cross-linking and ensuring desired properties .

- Battery Manufacturing : Stearic acid is used as an additive to enhance hydrophobicity in lead-acid batteries .

Case Study 1: this compound's Role in Cancer Research

A study published in PMC demonstrated that this compound could inhibit the growth of breast cancer cells while leaving normal cells unharmed. This opens avenues for further research into its potential as a therapeutic agent against specific cancer types .

Case Study 2: Stability of PVC with Calcium this compound

Research has shown that calcium this compound significantly enhances the thermal stability of PVC during processing. This application is critical for manufacturers aiming to produce durable plastic products without degradation under heat .

Propriétés

Numéro CAS |

646-29-7 |

|---|---|

Formule moléculaire |

C18H35O2- |

Poids moléculaire |

283.5 g/mol |

Nom IUPAC |

octadecanoate |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |

Clé InChI |

QIQXTHQIDYTFRH-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.